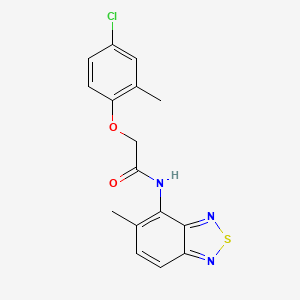

![molecular formula C14H20N2OS B5572655 1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

1-[4-(methylthio)benzyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives, including 1-[4-(methylthio)benzyl]-4-piperidinecarboxamide, are synthesized through various chemical pathways, often involving the functionalization of the piperidine ring or the introduction of substituents to achieve desired properties. A common approach includes the nucleophilic substitution reactions, condensation, and ring-closure strategies to introduce the benzyl and carboxamide functionalities (Sugimoto et al., 1990). Advanced methods might involve the use of catalysts or specific reagents to improve yield and selectivity.

Molecular Structure Analysis

The molecular structure of 1-[4-(methylthio)benzyl]-4-piperidinecarboxamide, like its derivatives, is characterized using spectroscopic and crystallographic techniques. These analyses provide information on the compound's conformation, bond lengths, angles, and overall geometry. The presence of a methylthio group and a carboxamide moiety influences the electronic distribution and steric hindrance, impacting the molecule's reactivity and physical properties. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structural details (Janani et al., 2020).

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to "1-[4-(methylthio)benzyl]-4-piperidinecarboxamide," were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrated significant potential as inhibitors of acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown. One derivative, identified as having particularly potent anti-AChE activity, showed promise for development as an antidementia agent due to its ability to significantly increase acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Antibacterial Activity

Metal complexes of benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes were synthesized and their structures characterized. These compounds were evaluated for in vitro antibacterial activity against various bacterial strains. The copper complexes exhibited enhanced antibacterial activities compared to free ligands, showing potential for antibacterial applications (Khatiwora et al., 2013).

Anti-Fatigue Effects

Benzamide derivatives, including those synthesized from reactions involving substituted benzoic acids and piperidine, were investigated for their anti-fatigue effects in mice. The study revealed that certain derivatives significantly extended swimming times to exhaustion, suggesting potential as anti-fatigue agents (Wu et al., 2014).

Antihistaminic Activity

A study on the synthesis of 4-(2-benzothiazoyl)piperidines, through the reaction of a specific intermediate with 2-lithiobenzothiazole followed by further modifications, demonstrated potent antihistaminic activity. This suggests potential applications in the development of antihistamines (Maynard et al., 1993).

Eigenschaften

IUPAC Name |

1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-18-13-4-2-11(3-5-13)10-16-8-6-12(7-9-16)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGHJQDOTXSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)